Methyl 2-(pyridin-2-yl)furan-3-carboxylate
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Overview
Description
Methyl 2-(pyridin-2-yl)furan-3-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a pyridine ring and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(pyridin-2-yl)furan-3-carboxylate typically involves the reaction of pyridine-2-carboxaldehyde with furan-3-carboxylic acid under esterification conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in the presence of methanol. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyridin-2-yl)furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: Methyl 2-(pyridin-2-yl)furan-3-methanol.
Substitution: Nitrated or halogenated derivatives of the pyridine ring
Scientific Research Applications
Methyl 2-(pyridin-2-yl)furan-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of methyl 2-(pyridin-2-yl)furan-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-furoate: Similar structure but lacks the pyridine ring.
Ethyl 2-(pyridin-2-yl)furan-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(pyridin-3-yl)furan-3-carboxylate: Similar structure but with the pyridine ring attached at the 3-position instead of the 2-position
Uniqueness
Methyl 2-(pyridin-2-yl)furan-3-carboxylate is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interaction with biological targets. The combination of the furan and pyridine rings also provides a versatile scaffold for further chemical modifications .
Biological Activity
Methyl 2-(pyridin-2-yl)furan-3-carboxylate is a compound of increasing interest due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a furan ring substituted with a pyridine moiety and a carboxylate group. This unique structure contributes to its biological activity through various mechanisms, including interaction with cellular targets and modulation of biochemical pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
The compound showed varying degrees of effectiveness against different microorganisms, with lower MIC values indicating higher potency. The results indicate promising potential for further development as an antimicrobial agent .
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been studied for its anti-inflammatory effects. A study demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a controlled experiment, human peripheral blood mononuclear cells (PBMCs) were treated with this compound. The results showed:
- Reduction in TNF-alpha levels : Decreased by approximately 40% compared to untreated controls.
- Reduction in IL-6 levels : Decreased by about 30%.
These findings highlight the compound's potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer properties of this compound have also been explored. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).
Table 2: Anticancer Activity Data
Cell Line | IC50 (μM) |
---|---|
HeLa | 15 |
A549 | 20 |
MDA-MB-231 | 25 |
The IC50 values reflect the concentration required to inhibit cell growth by half. Lower IC50 values indicate higher potency against specific cancer cell lines, showcasing the compound's potential as an anticancer therapeutic .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyridine and furan moieties can significantly impact its potency and selectivity.
Key Findings from SAR Studies
- Substituent Effects : Electron-withdrawing groups on the pyridine ring enhance biological activity.
- Hydroxyl Groups : The presence of hydroxyl (-OH) groups can improve antiproliferative activity.
- Lipophilicity : Increased lipophilicity generally correlates with improved cell membrane permeability and biological efficacy.
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 2-pyridin-2-ylfuran-3-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)8-5-7-15-10(8)9-4-2-3-6-12-9/h2-7H,1H3 |
InChI Key |
UGXWXIDQIZSCIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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